molecular formula C27H30N4O5 B14919543 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione

3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14919543
M. Wt: 490.5 g/mol
InChI Key: HIOWJDYTDMPJHH-UHFFFAOYSA-N
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Description

3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a furan ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, including the formation of the furan ring, the cyclohexylidene intermediate, and the final coupling with the piperazine and pyrrolidine rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production.

Scientific Research Applications

3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects .

Properties

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

3-[4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C27H30N4O5/c32-23-15-19(25-7-4-14-36-25)16-24(33)21(23)18-28-8-9-29-10-12-30(13-11-29)22-17-26(34)31(27(22)35)20-5-2-1-3-6-20/h1-7,14,18-19,22,32H,8-13,15-17H2

InChI Key

HIOWJDYTDMPJHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C4CC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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